
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7 is a deuterated derivative of a compound that features both amino and oxo functional groups. The presence of deuterium, a stable isotope of hydrogen, makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7 typically involves multi-step organic reactions. One common method includes the use of deuterated reagents to introduce the deuterium atoms into the molecule. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for meeting the demands of research and commercial applications.
化学反応の分析
Types of Reactions
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides under appropriate solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of related compounds.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of other complex molecules and as a reference standard in quality control processes.
作用機序
The mechanism of action of 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7 involves its interaction with specific molecular targets and pathways. The presence of deuterium can influence the compound’s behavior in biological systems, often leading to altered metabolic rates and pathways. This makes it a valuable tool for studying the kinetics and dynamics of biochemical reactions.
類似化合物との比較
Similar Compounds
- 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid
- 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d3
- 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d5
Uniqueness
The primary uniqueness of 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7 lies in its deuterium content. Deuterium-labeled compounds are particularly useful in research due to their stability and the ability to trace them in complex biological systems. This makes this compound a valuable tool for various scientific investigations.
特性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
215.26 g/mol |
IUPAC名 |
2-amino-4-(2-amino-3,4,5,6-tetradeuteriophenyl)-2,3,3-trideuterio-4-oxobutanoic acid |
InChI |
InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/i1D,2D,3D,4D,5D2,8D |
InChIキー |
YGPSJZOEDVAXAB-MHKJVSNJSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)C([2H])([2H])C([2H])(C(=O)O)N)N)[2H])[2H] |
正規SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



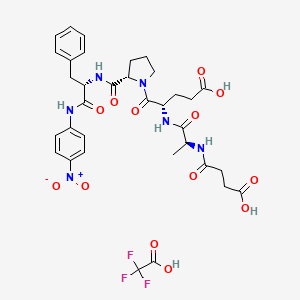
![N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B12402582.png)

![[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid](/img/structure/B12402589.png)
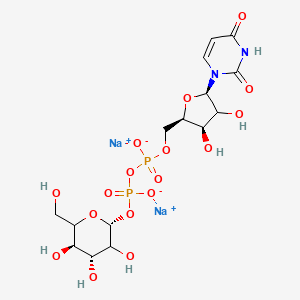
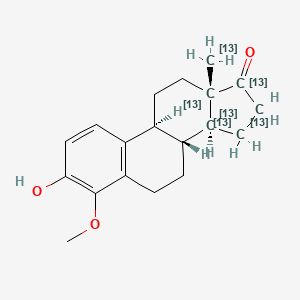

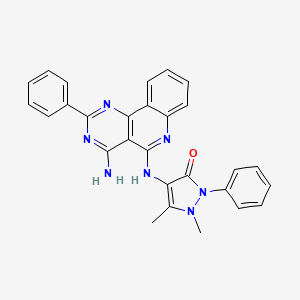
![1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)
![1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide](/img/structure/B12402632.png)
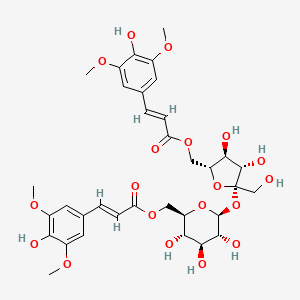

![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)
